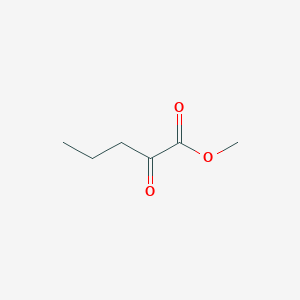

Methyl 2-oxopentanoate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Methyl 2-oxopentanoate, also known as 4-methyl-2-oxopentanoate, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It is a metabolite found in organisms like Saccharomyces cerevisiae (Baker’s yeast) and Homo sapiens (humans)

Mode of Action

It is known that 2-oxo monocarboxylic acids can participate in various biochemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the degradation and biosynthesis of valine, leucine, and isoleucine . It is also involved in 2-oxocarboxylic acid metabolism and the biosynthesis of amino acids .

Result of Action

It is known that the compound can participate in various biochemical reactions, potentially influencing cellular processes .

Action Environment

Like other chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Methyl 2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into acetyl-CoA and acetoacetate, which are crucial for energy production and biosynthesis .

Cellular Effects

This compound influences various cellular processes, including cell respiration, ketone body formation, and biosynthetic activity. It has been observed to stimulate islet-cell respiration and promote the formation of acetoacetate and other metabolites . Additionally, this compound affects cell signaling pathways and gene expression, contributing to the regulation of cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It binds to branched-chain amino acid aminotransferase, facilitating the transamination of leucine to form glutamate and this compound. This compound is then further metabolized by the branched-chain alpha-keto acid dehydrogenase complex, leading to the production of acetyl-CoA and acetoacetate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable and can be incorporated into various cellular components, including proteins and lipids . Long-term studies have shown that it can influence cellular respiration and metabolic activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to stimulate metabolic activity and promote energy production. At higher doses, it can lead to toxic effects, including disruptions in cellular respiration and metabolic imbalances . These findings highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of branched-chain amino acids, particularly leucine. It is converted into acetyl-CoA and acetoacetate through a series of enzymatic reactions involving branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex . These pathways are essential for energy production and biosynthesis in cells.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytoplasm . Transporters and binding proteins may facilitate its movement across cellular membranes, ensuring its availability for metabolic processes.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in metabolic reactions. It may also be incorporated into specific cellular compartments, such as mitochondria, where it contributes to energy production and biosynthesis . Post-translational modifications and targeting signals may influence its subcellular localization and activity.

Méthodes De Préparation

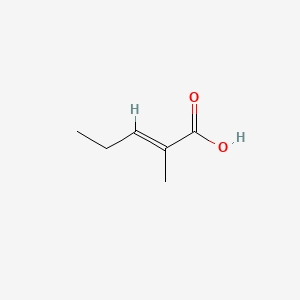

Synthetic Routes and Reaction Conditions: Methyl 2-oxopentanoate is typically synthesized through the transesterification reaction of diethyl glutarate and butanone . The reaction conditions involve the use of a catalyst and controlled temperature to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale transesterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-oxopentanoate undergoes various chemical reactions, including:

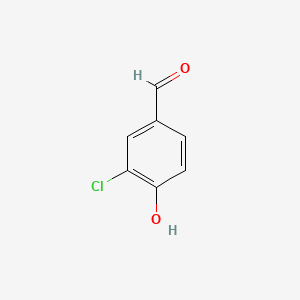

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

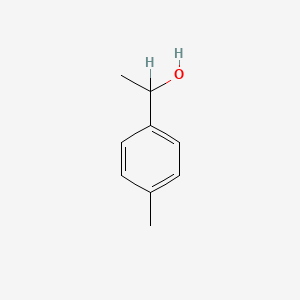

Reduction: It can be reduced to form alcohols.

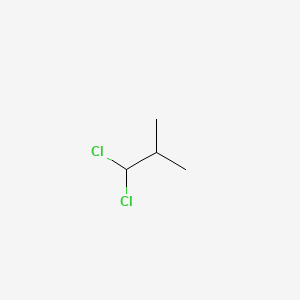

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reagents used.

Applications De Recherche Scientifique

Methyl 2-oxopentanoate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Methyl 2-oxopentanoate is similar to other keto esters such as methyl 2-oxobutanoate and methyl 2-oxoisocaproate. it is unique in its specific structure and reactivity:

Methyl 2-oxobutanoate: Similar in structure but with a shorter carbon chain.

Methyl 2-oxoisocaproate: Similar in structure but with a branched carbon chain.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications .

Propriétés

IUPAC Name |

methyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLVYPIKSWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349001 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-59-6 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

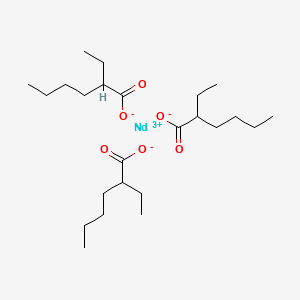

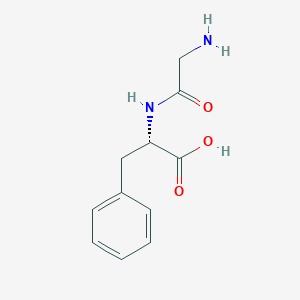

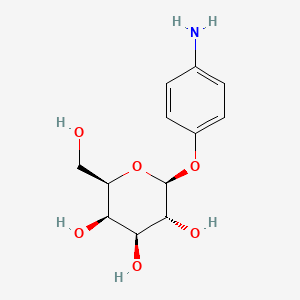

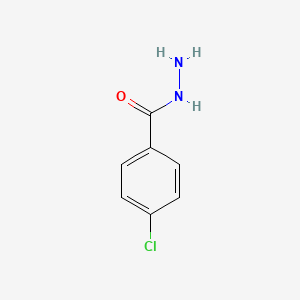

Feasible Synthetic Routes

Q1: How does 4-methyl-2-oxopentanoate interact with cells and what are the downstream effects?

A1: 4-Methyl-2-oxopentanoate enters pancreatic beta cells in a concentration- and pH-dependent manner []. This uptake is not dependent on sodium ions or electrogenic transport. Inside the cell, it accumulates and leads to a decrease in intracellular pH []. 4-Methyl-2-oxopentanoate stimulates insulin secretion from pancreatic beta cells, particularly in the presence of glucose [, ]. This effect is linked to its metabolism within the cell, leading to increased respiration, ketone body formation, and biosynthetic activity [].

Q2: How does 4-methyl-2-oxopentanoate affect insulin release in detail?

A2: 4-Methyl-2-oxopentanoate promotes insulin secretion in the presence of low glucose concentrations (e.g., 5 mM), but is ineffective in its absence []. This effect is concentration-dependent, with a threshold at 1 mM and maximal effect at 10 mM []. The potentiation of insulin release by 4-methyl-2-oxopentanoate is associated with increased oxygen uptake, decreased potassium conductance, stimulated calcium influx and net uptake, and increased cyclic AMP content in beta cells []. Interestingly, 4-methyl-2-oxopentanoate doesn't seem to influence glucose metabolism or its ability to activate phosphoinositide hydrolysis [].

Q3: Does 4-methyl-2-oxopentanoate affect leucine metabolism?

A3: Yes, 4-methyl-2-oxopentanoate is a key intermediate in leucine catabolism. Studies using [1-14C]leucine have shown that muscle cells release 1-14C-labelled 4-methyl-2-oxopentanoate, indicating it's an intermediate in leucine breakdown []. The oxidative decarboxylation of 4-methyl-2-oxopentanoate by the branched-chain 2-oxo acid dehydrogenase complex is considered the rate-limiting step in leucine oxidation in muscle tissue [].

Q4: How is 4-methyl-2-oxopentanoate metabolized within the cell?

A4: 4-Methyl-2-oxopentanoate is primarily metabolized through oxidative decarboxylation by the branched-chain 2-oxo acid dehydrogenase complex, a mitochondrial enzyme complex [, ]. This process generates CO2, acetoacetate, and contributes to cellular energy production through oxidative phosphorylation []. It can also be aminated back to leucine by branched-chain amino acid aminotransferase []. Studies in rat pancreatic islets have confirmed that the pathway of 4-methyl-2-oxopentanoate catabolism mirrors that observed in other tissues [].

Q5: What factors can influence 4-methyl-2-oxopentanoate oxidation?

A5: Several factors can influence the rate of 4-methyl-2-oxopentanoate oxidation.

- ADP: ADP enhances 4-methyl-2-oxopentanoate oxidation in skeletal muscle mitochondria [].

- Fatty acids: Long-chain fatty acids, like palmitate, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, ultimately reducing 4-methyl-2-oxopentanoate oxidation []. Conversely, medium-chain fatty acids like octanoate can either activate or inhibit the enzyme complex depending on its pre-existing activation state and the presence of glucose [].

- Pyruvate: Pyruvate, a key metabolite in glucose metabolism, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, similar to long-chain fatty acids [].

- Carnitine: Carnitine can partially alleviate the inhibitory effects of ADP and FCCP on 4-methyl-2-oxopentanoate oxidation, especially at low substrate concentrations [].

Q6: What is the role of calcium in 4-methyl-2-oxopentanoate-induced insulin release?

A6: Calcium plays a crucial role in 4-methyl-2-oxopentanoate-induced insulin release. Both insulin secretion and 45Ca uptake by pancreatic islets show similar responses to varying extracellular concentrations of 4-methyl-2-oxopentanoate []. Agents like NH4+ and menadione, which promote a more oxidized state in islet NADP and inhibit calcium uptake, also inhibit 4-methyl-2-oxopentanoate-induced insulin release []. This suggests a link between 4-methyl-2-oxopentanoate metabolism, NADP redox state, calcium transport, and insulin secretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.